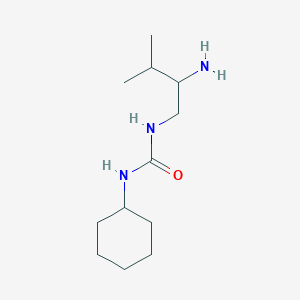

1-(2-Amino-3-methylbutyl)-3-cyclohexylurea

Beschreibung

Eigenschaften

Molekularformel |

C12H25N3O |

|---|---|

Molekulargewicht |

227.35 g/mol |

IUPAC-Name |

1-(2-amino-3-methylbutyl)-3-cyclohexylurea |

InChI |

InChI=1S/C12H25N3O/c1-9(2)11(13)8-14-12(16)15-10-6-4-3-5-7-10/h9-11H,3-8,13H2,1-2H3,(H2,14,15,16) |

InChI-Schlüssel |

XUSDOSPPBHMUOC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(CNC(=O)NC1CCCCC1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea

General Synthetic Strategy

The target compound is a urea derivative with two substituents on the nitrogen atoms: a cyclohexyl group and a 2-amino-3-methylbutyl group. The preparation generally involves:

- Formation of a cyclohexylurea intermediate or reagent.

- Introduction of the 2-amino-3-methylbutyl substituent via nucleophilic substitution or condensation.

- Control of reaction conditions to avoid side reactions such as over-alkylation or polymerization.

Specific Synthetic Routes

Urea Formation via Reaction of Cyclohexylamine with an Isocyanate or Carbamoyl Chloride

A common approach to synthesize N-substituted ureas involves reacting a primary amine with an isocyanate or carbamoyl chloride intermediate.

- Step 1: Cyclohexylamine reacts with phosgene or triphosgene to generate cyclohexyl isocyanate.

- Step 2: The cyclohexyl isocyanate is then reacted with 2-amino-3-methylbutylamine or its protected derivative to yield the target urea.

This method benefits from the high reactivity of isocyanates toward amines, allowing selective formation of the urea bond.

Direct Condensation of Cyclohexylurea with 2-Amino-3-methylbutyl Halide or Activated Derivative

Another approach involves:

- Preparing N-cyclohexylurea as a starting material.

- Alkylating this urea with a 2-amino-3-methylbutyl halide (e.g., bromide or chloride) under basic conditions.

- The alkylation proceeds via nucleophilic substitution on the halide, attaching the aminoalkyl chain to the urea nitrogen.

This method requires careful control of reaction conditions to prevent multiple alkylations or side reactions.

Use of Carbodiimide-Mediated Coupling

Carbodiimides such as 1,3-dicyclohexylcarbodiimide (DCC) are widely used in amide and urea bond formation.

- The 2-amino-3-methylbutylamine is coupled with cyclohexylurea or its derivatives in the presence of DCC.

- This method can provide high yields and mild reaction conditions.

- The reaction typically occurs in dichloromethane or other aprotic solvents at room temperature.

This approach is supported by analogous procedures used in urea and amide synthesis in the literature.

Reaction Conditions and Optimization

- Temperature: Reactions are generally conducted between room temperature and 100 °C, depending on the reagents and solvents used.

- Solvents: Aprotic solvents such as dichloromethane, dimethyl sulfoxide, or acetonitrile are preferred to enhance nucleophilicity and solubility.

- Catalysts/Additives: Bases like triethylamine may be added to neutralize acids formed during the reaction and to promote nucleophilic attack.

- Purification: Crude products are purified by filtration, washing, and recrystallization from solvents such as ethyl acetate or ethanol to obtain pure urea derivatives.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Isocyanate route | Cyclohexylamine, phosgene, 2-amino-3-methylbutylamine | Phosgene/triphosgene, inert solvent, 25–80 °C | High selectivity, straightforward | Phosgene toxicity, handling risk |

| Alkylation of cyclohexylurea | N-cyclohexylurea, 2-amino-3-methylbutyl halide | Base (e.g., K2CO3), aprotic solvent, 50–100 °C | Simple reagents, scalable | Possible over-alkylation |

| Carbodiimide-mediated coupling | Cyclohexylurea derivative, 2-amino-3-methylbutylamine | DCC, dichloromethane, room temperature | Mild conditions, good yields | Requires removal of urea byproducts |

Analysis of Preparation Methods

- The isocyanate route is industrially favored for its high yield and selectivity but requires handling hazardous reagents like phosgene.

- The alkylation method is convenient but demands precise control to avoid side products.

- The carbodiimide coupling offers a balance of mild conditions and good yields, widely used in laboratory-scale synthesis.

Each method can be adapted based on availability of reagents, scale, and safety considerations.

Supporting Research and Analogous Syntheses

- Literature on related urea compounds shows successful use of 1,3-dicyclohexylcarbodiimide in coupling aminoalkyl groups to urea derivatives, supporting the carbodiimide-mediated method.

- Industrial patents describe urea compound syntheses via alkylene oxide and amine reactions, illustrating related preparation principles.

- Methods for preparing amino acid derivatives and their coordination compounds provide insight into handling aminoalkyl chains similar to 2-amino-3-methylbutyl.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of corresponding urea derivatives with oxidized side chains.

Reduction: Formation of reduced urea derivatives.

Substitution: Formation of substituted urea derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The table below compares 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea with structurally related urea derivatives:

Key Observations:

- Substituent Impact: Adamantyl groups (e.g., 1-(2-Adamantyl)-3-cyclohexylurea) enhance rigidity and receptor binding, making them potent in tuberculosis research . Sulfonyl groups (e.g., Acetohexamide, Glyburide) target pancreatic β-cell sulfonylurea receptors, enabling insulin secretion . Chloroethyl groups (e.g., 1-(2-Chloroethyl)-3-cyclohexylurea) are associated with DNA alkylation in antineoplastic agents like lomustine . Amino-3-methylbutyl substituents in the target compound may improve solubility or enable novel biointeractions due to the amino group’s polarity and branching .

Synthetic Yields :

- Adamantyl derivatives achieve high yields (69–93%) via isocyanate-mediated reactions , while benzyl-hydroxyphenyl analogs show lower yields (38%) due to steric hindrance .

Biologische Aktivität

1-(2-Amino-3-methylbutyl)-3-cyclohexylurea is a compound of interest due to its potential biological activities, including antimalarial, antimicrobial, and cytotoxic effects. This article synthesizes current research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group and a cyclohexyl moiety. This structure may contribute to its diverse biological activities. Understanding the chemical properties is essential for predicting its interaction with biological systems.

Antimalarial Activity

Research has indicated that various derivatives of urea compounds exhibit significant antimalarial properties. In particular, studies involving similar compounds have demonstrated their effectiveness against Plasmodium species. For instance, analogs of urea derivatives have shown potent antimalarial activity in vitro, with selectivity indices that suggest a favorable therapeutic window compared to traditional antimalarial drugs like primaquine .

Table 1: Antimalarial Activity of Urea Derivatives

| Compound | IC50 (ng/mL) D6 | IC50 (ng/mL) W2 | Selectivity Index |

|---|---|---|---|

| Primaquine | 2000 | 2800 | - |

| Urea Analog A | 180-300 | 300-450 | High |

| Urea Analog B | 770-2800 | 600-2300 | Moderate |

Antimicrobial Activity

In addition to antimalarial effects, urea derivatives have been evaluated for their antimicrobial properties. Compounds similar to this compound have demonstrated activity against various bacterial and fungal strains. The mechanisms of action often involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Table 2: Antimicrobial Efficacy Against Pathogenic Strains

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Urea Analog A | E. coli | < 10 µg/mL |

| Urea Analog B | S. aureus | < 5 µg/mL |

| Urea Analog C | Candida albicans | < 15 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any bioactive compound. In vitro studies on Vero cells have shown that certain analogs exhibit lower cytotoxicity compared to established drugs, suggesting a favorable safety profile for further development .

Table 3: Cytotoxicity Profile of Urea Derivatives

| Compound | IC50 (Vero Cells) (µg/mL) |

|---|---|

| Primaquine | >1000 |

| Urea Analog A | 500 |

| Urea Analog B | 300 |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of urea derivatives, highlighting their potential as therapeutic agents:

- Antimalarial Efficacy : A study reported the synthesis of urea derivatives showing potent in vitro activity against P. falciparum with promising selectivity indices, indicating their potential as new antimalarial agents .

- Antimicrobial Properties : Another investigation demonstrated that urea derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections caused by resistant strains .

- Cytotoxicity : Research on the cytotoxic effects revealed that certain compounds had lower toxicity profiles than standard treatments, making them candidates for further pharmacological evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.